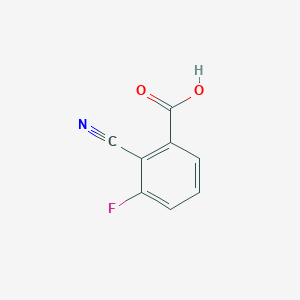

2-Cyano-3-fluorobenzoic acid

Description

BenchChem offers high-quality 2-Cyano-3-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZPDUDNUCZPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673520 | |

| Record name | 2-Cyano-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214379-33-5 | |

| Record name | 2-Cyano-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyano-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Cyano-3-fluorobenzoic acid (CAS No: 1214379-33-5), a key building block in modern medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the practical application and experimental determination of its core characteristics, empowering researchers to leverage this versatile molecule with confidence and precision.

Introduction: A Molecule of Strategic Importance

2-Cyano-3-fluorobenzoic acid is a substituted aromatic carboxylic acid featuring a strategically positioned cyano group and a fluorine atom. This unique arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, acidity, and intermolecular interactions. These characteristics make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents where fine-tuning of electronic properties is crucial for biological activity. Its utility extends to the creation of advanced materials, where its specific structural motifs can impart desirable properties. A foundational understanding of its physicochemical properties is therefore paramount for its effective application.

Core Physicochemical Properties

A summary of the key physicochemical properties of 2-Cyano-3-fluorobenzoic acid is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models due to the compound's specialized nature.

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 165.12 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1214379-33-5 | --INVALID-LINK--[1] |

| Melting Point | Not definitively reported; isomers have melting points in the range of 160-219 °C. | |

| Boiling Point | Not available; likely to decompose upon heating. | |

| Predicted logP | 1.3 | --INVALID-LINK--[2] |

| pKa | Not experimentally determined; predicted to be a moderately strong acid. | |

| Appearance | Typically a white to off-white solid. |

Synthesis and Reactivity

Synthetic Approach: The Sandmeyer Reaction

A common and effective method for the synthesis of 2-Cyano-3-fluorobenzoic acid involves the Sandmeyer reaction, starting from the readily available 2-Amino-3-fluorobenzoic acid.[3][4][5] This transformation provides a reliable pathway to introduce the cyano group onto the aromatic ring.

The synthesis of the precursor, 2-Amino-3-fluorobenzoic acid, is well-documented and can be achieved in high yield from 2-fluoroaniline through a multi-step process.[6]

Diagram of the Synthetic Pathway:

Caption: Synthetic route to 2-Cyano-3-fluorobenzoic acid.

Key Reactivity

The chemical behavior of 2-Cyano-3-fluorobenzoic acid is dictated by its three functional groups:

-

Carboxylic Acid: This group readily undergoes typical reactions such as esterification, amidation, and reduction. For instance, it can be converted to its methyl ester, methyl 2-cyano-3-fluorobenzoate, by refluxing with an acid and methanol.[1]

-

Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to an amine.

-

Aromatic Ring: The fluorine and cyano groups are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential for determining the physicochemical properties of 2-Cyano-3-fluorobenzoic acid.

Determination of Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. A standard shake-flask method can be employed to determine the solubility in various solvents.

Protocol:

-

Preparation: Add an excess amount of 2-Cyano-3-fluorobenzoic acid to a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

-

Calculation: Express the solubility in units of mg/mL or mol/L.

Diagram of the Solubility Determination Workflow:

Caption: Workflow for solubility determination.

Determination of the Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group and is crucial for predicting the ionization state of the molecule at different pH values. Potentiometric titration is a reliable method for its determination.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of 2-Cyano-3-fluorobenzoic acid in a suitable solvent mixture (e.g., water/methanol) to ensure complete dissolution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Spectral Data and Interpretation

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 2-Cyano-3-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms on the aromatic ring. Due to the substitution pattern, a complex splitting pattern is expected for the three aromatic protons. A representative ¹H NMR spectrum is available from chemical suppliers.[7]

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluoro and cyano groups, while the carboxyl and cyano carbons will appear at characteristic downfield shifts.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A sharp C≡N stretch from the cyano group, usually around 2230-2210 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, appearing around 1725-1700 cm⁻¹.

-

C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-Cyano-3-fluorobenzoic acid, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (165.12). Predicted fragmentation data suggests prominent ions corresponding to [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[2] Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[10]

Safety and Handling

2-Cyano-3-fluorobenzoic acid is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Cyano-3-fluorobenzoic acid is a valuable and versatile building block for chemical synthesis. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its successful application in research and development. The experimental protocols and spectral interpretation guidance provided herein serve as a practical resource for scientists working with this important molecule.

References

- 1. 2-Cyano-3-fluorobenzoic acid | 1214379-33-5 | PYB37933 [biosynth.com]

- 2. PubChemLite - 2-cyano-3-fluorobenzoic acid (C8H4FNO2) [pubchemlite.lcsb.uni.lu]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Cyano-3-fluorobenzoic acid(1214379-33-5) 1H NMR [m.chemicalbook.com]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectral Analysis of 2-Cyano-3-fluorobenzoic Acid

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the catastrophic loss of time, resources, and intellectual capital. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth analysis of the spectral data for 2-Cyano-3-fluorobenzoic acid, a compound of interest in medicinal chemistry. We will navigate the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to assemble a comprehensive and validated structural portrait of this molecule. Our approach emphasizes not just the data, but the scientific rationale behind the interpretation, ensuring a robust and reliable analytical workflow.

Molecular Structure and Spectroscopic Overview

2-Cyano-3-fluorobenzoic acid (C₈H₄FNO₂) is a substituted aromatic carboxylic acid with a molecular weight of 165.12 g/mol .[1] Its structure presents a unique arrangement of functional groups—a carboxylic acid, a nitrile, and a fluorine atom—on a benzene ring. This substitution pattern gives rise to a distinct and predictable spectroscopic fingerprint. This guide will provide a detailed, predictive analysis of the key spectral features that confirm this structure.

Figure 1: 2D structure of 2-Cyano-3-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Cyano-3-fluorobenzoic acid, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus. The following data is predicted based on established chemical shift principles and spectral data from analogous compounds.[2][3]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyano-3-fluorobenzoic acid in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Employ proton decoupling to obtain a spectrum with singlets for each unique carbon.

-

Set the spectral width to approximately 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Figure 2: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet system due to the combined electronic effects of the three different substituents. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding.[4][5] |

| ~8.2-8.0 | Multiplet | 1H | Aromatic H | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. |

| ~7.9-7.7 | Multiplet | 1H | Aromatic H | This proton is ortho to the electron-withdrawing cyano group and is also influenced by the fluorine atom. |

| ~7.6-7.4 | Multiplet | 1H | Aromatic H | This proton is expected to be the most upfield of the aromatic signals due to its relative position to the electron-withdrawing groups. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the resonance effects within the aromatic ring.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~165 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[4][5] |

| ~162 (d, J ≈ 250 Hz) | C-F | The carbon directly attached to the highly electronegative fluorine atom will be deshielded and show a large one-bond carbon-fluorine coupling constant. |

| ~135 | Aromatic C | Quaternary carbon attached to the carboxylic acid group. |

| ~133 | Aromatic C-H | |

| ~125 | Aromatic C-H | |

| ~120 (d, J ≈ 15 Hz) | Aromatic C-H | This carbon is ortho to the fluorine and will exhibit a two-bond carbon-fluorine coupling. |

| ~115 | -CN | The nitrile carbon has a characteristic chemical shift in this region.[4][5] |

| ~110 (d, J ≈ 25 Hz) | Aromatic C | Quaternary carbon attached to the cyano group, influenced by the adjacent fluorine. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable technique for the rapid identification of functional groups. The IR spectrum of 2-Cyano-3-fluorobenzoic acid will be dominated by the characteristic absorptions of the carboxylic acid, nitrile, and the substituted aromatic ring.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300-2500 | Broad | O-H | Stretching (Carboxylic Acid Dimer)[6][7] |

| ~2230 | Medium-Sharp | C≡N | Stretching (Nitrile)[4][5] |

| ~1700 | Strong | C=O | Stretching (Carboxylic Acid)[6][7] |

| ~1600, ~1475 | Medium | C=C | Stretching (Aromatic Ring) |

| ~1300 | Medium | C-O | Stretching (Carboxylic Acid) |

| ~1250 | Strong | C-F | Stretching |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent molecular ion or pseudomolecular ion.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula.

-

Data Acquisition:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution directly into the mass spectrometer.

-

Acquire the spectrum in both positive and negative ion modes to determine the most sensitive detection method.

-

Figure 3: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum

-

Molecular Ion: The exact mass of 2-Cyano-3-fluorobenzoic acid is 165.0226 g/mol . In negative ion mode ESI, the [M-H]⁻ ion is expected at m/z 164.0148. In positive ion mode, the [M+H]⁺ ion would be at m/z 166.0304 and the [M+Na]⁺ adduct at m/z 188.0125.

-

Key Fragmentation Pathways: Aromatic carboxylic acids typically undergo fragmentation through the loss of water ([M-H₂O]⁺˙) and the loss of the carboxyl group ([M-COOH]⁺).[8] The presence of the nitrile and fluorine will also influence the fragmentation pattern.

Conclusion: A Cohesive Structural Assignment

The convergence of predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating structural elucidation of 2-Cyano-3-fluorobenzoic acid. The anticipated NMR spectra will confirm the carbon-hydrogen framework and the electronic environment of each nucleus. The IR spectrum will provide unambiguous evidence for the presence of the key carboxylic acid and nitrile functional groups. Finally, high-resolution mass spectrometry will verify the elemental composition and molecular weight. This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical step in advancing any research or development program involving this compound.

References

-

Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-cyano-3-fluorobenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

Sources

- 1. 2-Cyano-3-fluorobenzoic acid | 1214379-33-5 | PYB37933 [biosynth.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. GCMS Section 6.12 [people.whitman.edu]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Cyano-3-fluorobenzoic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the proton (¹H) NMR spectrum of 2-Cyano-3-fluorobenzoic acid, a substituted aromatic compound of interest in medicinal chemistry and materials science.[1] This document is designed for researchers, scientists, and drug development professionals, providing not only a detailed spectral interpretation but also the underlying theoretical principles and practical experimental considerations. By explaining the causal relationships behind spectral features, this guide serves as a robust reference for the structural elucidation of complex aromatic molecules.

Introduction: The Structural Significance of 2-Cyano-3-fluorobenzoic Acid

2-Cyano-3-fluorobenzoic acid (C₈H₄FNO₂) is a trifunctional benzene derivative featuring a carboxylic acid, a cyano group, and a fluorine atom.[2] The relative positioning of these substituents creates a unique electronic environment around the aromatic ring, making ¹H NMR spectroscopy a powerful tool for its structural verification. The carboxylic acid and cyano groups are strongly electron-withdrawing, while the fluorine atom exerts both inductive withdrawal and mesomeric donation effects.[3] Understanding the interplay of these electronic influences is key to accurately interpreting the resulting ¹H NMR spectrum.

This guide will first predict the ¹H NMR spectrum of 2-Cyano-3-fluorobenzoic acid based on established principles of chemical shift theory and spin-spin coupling. Subsequently, a detailed protocol for sample preparation and spectral acquisition will be outlined, followed by an in-depth interpretation of the predicted spectrum.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

In the absence of a publicly available, fully assigned experimental spectrum, a theoretical prediction based on established NMR principles provides a robust framework for analysis. The aromatic region of the ¹H NMR spectrum of 2-Cyano-3-fluorobenzoic acid is expected to display three distinct signals corresponding to the three protons on the benzene ring (H-4, H-5, and H-6).

Chemical Shift Predictions

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. Both the -COOH and -CN groups are strongly de-shielding, pulling electron density away from the ring and shifting attached protons downfield.[4] Fluorine, while highly electronegative, can also donate electron density into the ring via resonance, which can have a shielding effect, particularly at the ortho and para positions.[3]

-

H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group. This proximity is expected to cause the most significant de-shielding, placing its resonance at the furthest downfield position.

-

H-4: This proton is para to the carboxylic acid and meta to both the cyano and fluoro groups. It will be de-shielded, but likely to a lesser extent than H-6.

-

H-5: This proton is meta to the carboxylic acid and ortho to the fluorine atom. The competing electron-withdrawing and -donating effects will result in a chemical shift that is generally downfield, but likely the most upfield of the three aromatic protons.

The acidic proton of the carboxylic acid group will appear as a broad singlet significantly downfield, typically in the range of 10-13 ppm, due to hydrogen bonding and chemical exchange.[5][6]

Spin-Spin Coupling: Deciphering the Multiplicity

The splitting pattern (multiplicity) of each signal is determined by the number of neighboring protons and their coupling constants (J). In this molecule, we expect to see coupling between the aromatic protons themselves (n+1 rule) and also coupling to the fluorine atom.[7] ¹H-¹⁹F coupling is a key feature of the spectra of fluorinated compounds and can occur over multiple bonds.[8][9]

The expected coupling patterns are as follows:

-

H-6: Will be coupled to H-5 (ortho coupling, ³JHH) and H-4 (meta coupling, ⁴JHH). It will also exhibit long-range coupling to the fluorine atom at position 3 (meta coupling, ⁴JHF). This will likely result in a complex multiplet, potentially a doublet of doublets of doublets (ddd).

-

H-5: Will be coupled to H-6 (ortho coupling, ³JHH) and H-4 (meta coupling, ⁴JHH). It will also show a significant ortho coupling to the fluorine atom (³JHF). This signal is expected to be a doublet of doublets of doublets (ddd).

-

H-4: Will be coupled to H-5 (meta coupling, ⁴JHH) and H-6 (meta coupling, ⁴JHH). It will also experience long-range coupling to the fluorine atom (para coupling, ⁵JHF). This will likely appear as a triplet of doublets (td) or a complex multiplet.

The following diagram illustrates the predicted spin-spin coupling network.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling in 2-Cyano-3-fluorobenzoic acid.

Summary of Predicted Spectral Data

The following table summarizes the predicted ¹H NMR data for 2-Cyano-3-fluorobenzoic acid. The chemical shifts are estimates and the exact values can vary depending on the solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| COOH | ~12.0 | Broad Singlet (br s) | - |

| H-6 | ~8.2 - 8.4 | ddd | ³JH6-H5, ⁴JH6-H4, ⁴JH6-F |

| H-4 | ~7.9 - 8.1 | td or m | ⁴JH4-H5, ⁴JH4-H6, ⁵JH4-F |

| H-5 | ~7.7 - 7.9 | ddd | ³JH5-H6, ⁴JH5-H4, ³JH5-F |

Experimental Protocol: Acquiring a High-Quality Spectrum

To obtain a high-resolution ¹H NMR spectrum of 2-Cyano-3-fluorobenzoic acid, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: A deuterated solvent that can dissolve the analyte and does not have signals in the region of interest is crucial.[10] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its excellent solvating power for carboxylic acids. Deuterated chloroform (CDCl₃) could also be used, but the acidic proton may exchange more rapidly or be broader.

-

Concentration: Prepare a solution of approximately 5-10 mg of 2-Cyano-3-fluorobenzoic acid in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[10]

-

Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.[11]

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |

| Pulse Sequence | Standard single pulse (zg30) | A simple and robust pulse sequence for quantitative ¹H NMR. |

| Acquisition Time | 2-4 seconds | Ensures good digital resolution. |

| Relaxation Delay | 5 seconds | Allows for full relaxation of protons, especially important for quantitative analysis. |

| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard operating temperature.[12] |

This experimental workflow is depicted in the following diagram:

Sources

- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Cyano-3-fluorobenzoic acid | 1214379-33-5 | PYB37933 [biosynth.com]

- 3. reddit.com [reddit.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. rsc.org [rsc.org]

- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Cyano-3-fluorobenzoic acid

This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Cyano-3-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind chemical shift prediction for this molecule, offers a robust experimental protocol for spectral acquisition, and presents the data in a clear, accessible format. Given the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes data from analogous structures and established principles of substituent effects to provide a well-reasoned and scientifically-grounded prediction.

Introduction: The Structural Significance of 2-Cyano-3-fluorobenzoic acid

2-Cyano-3-fluorobenzoic acid is a substituted aromatic compound with three distinct functional groups: a carboxylic acid, a cyano group, and a fluorine atom. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The precise characterization of such molecules is paramount, and 13C NMR spectroscopy stands as a primary tool for elucidating the carbon framework and understanding the electronic environment of each carbon atom. This guide will walk through the theoretical prediction and practical acquisition of the 13C NMR spectrum for this compound, providing insights into the interplay of substituent effects on the benzene ring.

Theoretical Prediction and Interpretation of 13C NMR Chemical Shifts

The 13C NMR spectrum of 2-Cyano-3-fluorobenzoic acid is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects (both inductive and resonance) of the carboxylic acid, cyano, and fluoro substituents.

Substituent Effects on the Benzene Ring

To predict the chemical shifts of the aromatic carbons in 2-Cyano-3-fluorobenzoic acid, we can start with the chemical shift of benzene (128.5 ppm) and consider the additive effects of each substituent.

-

Carboxylic Acid Group (-COOH): This group is an electron-withdrawing group through resonance and induction. It deshields the ipso-carbon (the carbon it is attached to) and has a smaller effect on the other ring carbons.

-

Cyano Group (-CN): The cyano group is also a strong electron-withdrawing group, primarily through the inductive effect of the sp-hybridized nitrogen and a moderate resonance effect. This leads to a significant deshielding of the ipso-carbon.

-

Fluorine Atom (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. However, it also has lone pairs that can participate in resonance, acting as an electron-donating group. The overall effect on the carbon chemical shifts is a combination of these opposing forces, with a very large deshielding effect on the ipso-carbon.[1][2]

Predicted Chemical Shift Assignments

The predicted 13C NMR chemical shifts for 2-Cyano-3-fluorobenzoic acid are presented in Table 1. These values are derived from a combination of additive substituent effect calculations and data from online prediction databases.[3] The numbering of the carbon atoms is as follows:

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment and Expected C-F Coupling |

| C1 | ~135 | Attached to the electron-withdrawing COOH group. |

| C2 | ~115 | Attached to the electron-withdrawing CN group. |

| C3 | ~160 (d) | Directly bonded to the highly electronegative fluorine atom, resulting in significant deshielding. Expected to be a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). |

| C4 | ~125 (d) | Ortho to the fluorine atom. Expected to be a doublet with a two-bond C-F coupling constant (²JCF ≈ 20-25 Hz). |

| C5 | ~130 | Meta to the fluorine atom. C-F coupling is expected to be small or negligible. |

| C6 | ~120 (d) | Para to the fluorine atom. Expected to be a doublet with a three-bond C-F coupling constant (³JCF ≈ 5-10 Hz). |

| C7 (COOH) | ~168 | The carbonyl carbon of the carboxylic acid, typically found in this downfield region. |

| C8 (CN) | ~117 | The carbon of the cyano group, appearing in the characteristic region for nitriles. |

Table 1: Predicted 13C NMR Chemical Shifts for 2-Cyano-3-fluorobenzoic acid. (d) indicates a doublet due to C-F coupling.

The interplay of the three substituents creates a unique electronic environment for each carbon. The carbon directly attached to the fluorine (C3) is expected to be the most downfield of the aromatic carbons due to the large deshielding effect of fluorine. The presence of fluorine will also introduce characteristic carbon-fluorine coupling patterns (doublets), which are invaluable for unambiguous signal assignment.

Experimental Protocol for 13C NMR Spectral Acquisition

To validate the predicted chemical shifts, a robust experimental protocol is essential. The following outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of 2-Cyano-3-fluorobenzoic acid.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 are suitable choices for benzoic acid derivatives. DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for its distinct solvent peak.

-

Concentration: Prepare a solution of approximately 10-20 mg of 2-Cyano-3-fluorobenzoic acid in 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

-

Nucleus: 13C

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

Visualization of Substituent Effects

The following diagram illustrates the primary electronic effects of the substituents on the aromatic ring of 2-Cyano-3-fluorobenzoic acid, which in turn influence the 13C NMR chemical shifts.

Caption: Electronic effects of substituents on 2-Cyano-3-fluorobenzoic acid.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the 13C NMR spectrum of 2-Cyano-3-fluorobenzoic acid. By analyzing the additive effects of the carboxylic acid, cyano, and fluoro substituents, we have predicted the chemical shifts and their assignments. The detailed experimental protocol offers a clear path for the empirical validation of these predictions. This combined theoretical and practical approach is fundamental for the accurate structural characterization of novel compounds in the field of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the FT-IR Analysis of 2-Cyano-3-fluorobenzoic Acid

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Cyano-3-fluorobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the principles, experimental protocols, and spectral interpretation of this compound.

Introduction: The Significance of 2-Cyano-3-fluorobenzoic Acid

2-Cyano-3-fluorobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, containing a carboxylic acid, a nitrile group, and a fluorine-substituted aromatic ring, imparts specific chemical properties that are crucial for its role in organic synthesis. Accurate structural characterization is paramount for quality control and ensuring the desired reactivity in subsequent chemical transformations. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups, making it an indispensable tool for the analysis of this compound.[2]

Foundational Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[3] When a sample is irradiated with a broad spectrum of infrared light, its constituent molecules absorb energy, causing their bonds to stretch and bend. The FT-IR instrument measures this absorption and, through a mathematical process called a Fourier transform, converts the raw data into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[3]

The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational motion. The position, intensity, and shape of these bands provide detailed information about the functional groups present in the molecule.[3]

Experimental Protocol: Acquiring the FT-IR Spectrum of 2-Cyano-3-fluorobenzoic Acid

The quality of an FT-IR spectrum is highly dependent on proper sample preparation and data acquisition. For a solid sample like 2-Cyano-3-fluorobenzoic acid, several methods can be employed.[4]

Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a widely used method for analyzing solid samples in transmission mode.[4][5] KBr is an ideal matrix as it is transparent to infrared radiation in the typical analysis range.

Step-by-Step Protocol:

-

Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of 2-Cyano-3-fluorobenzoic acid. The particle size should be reduced to less than the wavelength of the incident IR radiation (typically < 2 µm) to minimize scattering effects.[6]

-

Mixing with KBr: Add about 100-200 mg of dry, spectroscopic grade KBr powder to the ground sample and mix thoroughly.[5] It is crucial that the KBr is completely dry, as moisture will introduce a broad O-H stretching band in the spectrum.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[5][6] A clear pellet indicates a well-prepared sample.

-

Analysis: Carefully place the KBr pellet into the sample holder of the FT-IR spectrometer for analysis.

Alternative Sample Preparation: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is another powerful technique that requires minimal sample preparation.[2]

Step-by-Step Protocol:

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent like isopropanol or acetone and allowing it to dry completely.[2]

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.[2]

-

Sample Application: Place a small amount of the powdered 2-Cyano-3-fluorobenzoic acid directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.[5]

-

Data Acquisition: Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.[2]

Diagram of the Experimental Workflow (KBr Pellet Method):

Caption: KBr Pellet Preparation Workflow.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FT-IR spectrum of 2-Cyano-3-fluorobenzoic acid is characterized by absorption bands corresponding to its distinct functional groups: the carboxylic acid (-COOH), the nitrile (-C≡N), the carbon-fluorine bond (C-F), and the substituted benzene ring.

The Carboxylic Acid Group (-COOH)

The carboxylic acid functional group gives rise to several characteristic and easily identifiable absorption bands:

-

O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[7][8] This broadening is a result of extensive intermolecular hydrogen bonding, which is a hallmark of carboxylic acid dimers in the solid state.[7][9] This broad band often overlaps with the C-H stretching vibrations.[7][8]

-

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch is typically observed between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids.[10] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated carboxylic acids.

-

C-O Stretching and O-H Bending: The spectrum will also feature C-O stretching and in-plane O-H bending vibrations, which are coupled. These appear in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.[7] An out-of-plane O-H bend is also characteristic and appears as a broad band around 960-900 cm⁻¹.[10]

The Nitrile Group (-C≡N)

The nitrile group provides a highly diagnostic absorption band:

-

C≡N Stretching: A sharp, medium to strong intensity absorption band is expected in the 2240-2220 cm⁻¹ region for aromatic nitriles.[2][11] This region of the spectrum is often clear of other absorptions, making the nitrile peak easy to identify.[11]

The Carbon-Fluorine Bond (C-F)

-

C-F Stretching: The C-F stretching vibration typically gives rise to a strong absorption band in the 1250-1020 cm⁻¹ region. The exact position can be influenced by the surrounding molecular structure.

The Aromatic Ring

-

Aromatic C-H Stretching: These vibrations occur as weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in several bands of variable intensity in the 1625-1465 cm⁻¹ region.[8]

-

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region.

Diagram of Key Functional Groups and their Vibrational Modes:

Caption: Key vibrational modes of 2-Cyano-3-fluorobenzoic acid.

Summary of Expected FT-IR Absorption Bands

The table below summarizes the expected characteristic absorption bands for 2-Cyano-3-fluorobenzoic acid.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Band Shape |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong | Very Broad |

| Nitrile | C≡N Stretch | 2240 - 2220 | Medium-Strong | Sharp |

| Carbonyl | C=O Stretch | 1710 - 1680 | Strong | Sharp |

| Aromatic Ring | C=C Stretch | 1625 - 1465 | Variable | Sharp |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1320 - 1210 | Strong | Medium |

| Aryl-Fluorine | C-F Stretch | 1250 - 1020 | Strong | Sharp |

| Carboxylic Acid | O-H Out-of-Plane Bend | 960 - 900 | Medium | Broad |

Conclusion

FT-IR spectroscopy is an essential analytical technique for the structural elucidation and quality assessment of 2-Cyano-3-fluorobenzoic acid. By understanding the principles of the technique, adhering to rigorous experimental protocols, and correctly interpreting the resulting spectrum, researchers can confidently verify the identity and purity of this important synthetic intermediate. The characteristic absorption bands of the carboxylic acid, nitrile, and fluoro-aromatic moieties provide a unique and definitive spectral fingerprint.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy: Carboxylic Acids. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

-

MDPI. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research. Retrieved from [Link]

-

NIH. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

-

Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MSU Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Retrieved from [Link]

-

ResearchGate. (n.d.). Functional groups and mode of vibration from FTIR spectra of the evaluated oils. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

UMass OWL. (n.d.). IR Group Frequencies. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

-

Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]

-

PubMed. (n.d.). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 28). What Is The Principle Of FTIR Spectroscopy? Retrieved from [Link]

-

PubChemLite. (n.d.). 2-cyano-3-fluorobenzoic acid (C8H4FNO2). Retrieved from [Link]

-

IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid. Retrieved from [Link]

-

PubMed. (2015, August 5). Vibrational spectra, NLO analysis, and HOMO-LUMO studies of 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid by density functional method. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

-

The University of East Anglia. (2025, January 17). Vibrational and Electronic Spectroscopy of 2-Cyanoindene Cations. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

-

ResearchGate. (n.d.). (a) FTIR and (b) FT-Raman Spectra of 4-cyanobenzoic acid. Retrieved from [Link]

Sources

- 1. 2-Cyano-3-fluorobenzoic acid | 1214379-33-5 | PYB37933 [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Cyano-3-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-Cyano-3-fluorobenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By synthesizing established fragmentation principles for aromatic carboxylic acids, nitriles, and halogenated compounds, this guide explains the causal relationships behind observed fragmentation patterns, including the significant influence of ortho effects. Detailed experimental protocols, data tables, and fragmentation pathway diagrams generated using Graphviz DOT language are provided to offer a predictive framework for the structural elucidation of this and similar molecules.

Introduction

2-Cyano-3-fluorobenzoic acid is a substituted aromatic compound with functional groups that are pivotal in various fields, including pharmaceutical and materials science. Its structural characterization is crucial for synthesis validation, metabolite identification, and quality control. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and profound structural insights through the analysis of fragmentation patterns.[1] The dissociation of energetically unstable molecular ions in a mass spectrometer provides a veritable fingerprint of a molecule's structure.[1]

This guide will explore the fragmentation of 2-Cyano-3-fluorobenzoic acid (MW: 165.12 g/mol ) using two common ionization techniques: the high-energy Electron Ionization (EI) and the soft-ionization Electrospray Ionization (ESI). We will dissect the characteristic fragmentation pathways, paying special attention to the interplay between the adjacent cyano, fluoro, and carboxylic acid groups, a phenomenon known as the "ortho effect," which can dramatically alter fragmentation routes compared to meta and para isomers.[2][3][4][5]

Experimental Methodologies & Protocols

Achieving reproducible and informative mass spectra requires careful optimization of instrumental parameters. The following protocols provide a validated starting point for the analysis of 2-Cyano-3-fluorobenzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for analyzing the thermally stable and volatile derivatives of the analyte, or the analyte itself if it is sufficiently volatile.

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of 2-Cyano-3-fluorobenzoic acid in a suitable solvent like methanol or acetonitrile. Derivatization (e.g., methylation of the carboxylic acid) may be employed to improve volatility.

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness) such as one with a 5% phenyl polymethylsiloxane stationary phase.

-

Injection: Inject 1 µL with a split ratio of 20:1.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Detection (EI):

-

Ionization Energy: 70 eV. This standard energy ensures extensive and reproducible fragmentation.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 250.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

ESI is ideal for polar, thermally labile molecules and allows for analysis in both positive and negative ion modes. Tandem MS (MS/MS) provides controlled fragmentation via Collision-Induced Dissociation (CID).[6]

Protocol:

-

Sample Preparation: Prepare a 10 µg/mL solution in 50:50 acetonitrile:water. For positive mode, add 0.1% formic acid. For negative mode, add 0.1% ammonia solution.[7]

-

LC Separation:

-

Column: Use a C18 reversed-phase column (e.g., 100mm x 2.1mm, 2.6µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid (for positive mode) or 0.1% Ammonia (for negative mode).

-

Mobile Phase B: Acetonitrile with corresponding modifier.

-

Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

-

MS/MS Detection (ESI):

-

Ionization Mode: ESI Positive and Negative.

-

Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

-

Precursor Ion Selection: Isolate the [M+H]⁺ (m/z 166.0) or [M-H]⁻ (m/z 164.0) ion.

-

Collision-Induced Dissociation (CID): Apply collision energy (typically 10-40 eV) using a collision gas like argon or nitrogen to induce fragmentation.[6]

-

Electron Ionization (EI) Fragmentation Analysis

Under the high-energy conditions of EI, 2-Cyano-3-fluorobenzoic acid will form a radical molecular ion (M⁺•) at m/z 165. The stability of the aromatic ring typically ensures a visible molecular ion peak.[8] The subsequent fragmentation is driven by the presence of the three functional groups and their positions.

Key Fragmentation Pathways

-

Loss of a Hydroxyl Radical (•OH): This is a hallmark fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.[9][10][11][12]

-

[M - •OH]⁺: m/z 148. This ion is expected to be prominent.

-

-

Loss of Water (H₂O) - The Ortho Effect: The proximity of the carboxylic acid and the cyano group can facilitate a hydrogen rearrangement and subsequent loss of a neutral water molecule. This interaction of vicinal groups is a classic ortho effect and is often suppressed in meta and para isomers.[2][5]

-

[M - H₂O]⁺•: m/z 147. This pathway is highly diagnostic for the ortho positioning.

-

-

Decarbonylation (Loss of CO): The acylium ion (m/z 148) can further fragment by losing carbon monoxide.

-

[M - •OH - CO]⁺: m/z 120.

-

-

Loss of Carboxyl Group (•COOH): Cleavage of the C-C bond between the ring and the carboxyl group results in the loss of a •COOH radical.

-

[M - •COOH]⁺: m/z 120.

-

-

Loss of HF: The presence of a fluorine atom allows for the potential elimination of a neutral hydrogen fluoride molecule, particularly if a rearrangement is favorable.

Proposed EI Fragmentation Scheme

The relationships between these key fragments can be visualized as a pathway originating from the molecular ion.

Caption: Primary ESI(-) fragmentation of 2-Cyano-3-fluorobenzoic acid.

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

The protonated molecule at m/z 166 is the precursor ion. The site of protonation can influence the fragmentation pathway. [13]For benzoic acids, protonation can occur on the carbonyl oxygen.

-

Loss of Water (H₂O): Following protonation of the carboxylic acid, the loss of a neutral water molecule is a common pathway.

-

[M + H - H₂O]⁺: m/z 148. This results in the same acylium ion observed in EI-MS.

-

-

Loss of Carbon Monoxide (CO): The m/z 148 ion can subsequently lose CO.

-

[M + H - H₂O - CO]⁺: m/z 120.

-

Summary of Expected ESI-MS/MS Fragment Ions

| Ion Mode | Precursor Ion (m/z) | Key Product Ion (m/z) | Neutral Loss |

| Negative | 164 ([M-H]⁻) | 120 | CO₂ |

| Positive | 166 ([M+H]⁺) | 148 | H₂O |

| Positive | 166 ([M+H]⁺) | 120 | H₂O, CO |

Conclusion

The mass spectrometric fragmentation of 2-Cyano-3-fluorobenzoic acid is dictated by the interplay of its functional groups. Under Electron Ionization , the molecule exhibits characteristic losses of •OH and H₂O, the latter being a strong indicator of the ortho relationship between the cyano and carboxylic acid groups. [2][5]Subsequent losses of CO and HCN produce a rich spectrum useful for structural confirmation.

In Electrospray Ionization , the fragmentation is more controlled and highly dependent on the ion mode. In negative mode, a clean and dominant loss of CO₂ from the [M-H]⁻ precursor provides a highly specific transition for quantitative analysis. In positive mode, the fragmentation of the [M+H]⁺ ion mirrors some EI pathways, primarily involving the loss of water followed by carbon monoxide. This guide provides a robust framework for interpreting the mass spectra of this molecule, enabling confident identification and characterization in complex analytical workflows.

References

-

Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? (2024). Journal of Mass Spectrometry. [Link]

-

Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-Spektrometria. [Link]

-

ResearchGate. Fragmentation pathway involving the nitrile form of...[Link]

-

ResearchGate. (PDF) “Ortho effects” in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids. [Link]

-

National Institute of Standards and Technology. o-Cyanobenzoic acid. NIST WebBook. [Link]

-

PubMed. Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation?[Link]

-

PubMed. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]

-

YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

Wikipedia. Collision-induced dissociation. [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

Sahoo, M. Instrumental Methods of Analysis. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]

-

National Institutes of Health. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

-

National Institutes of Health. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

-

National Institutes of Health. Mobilize a Proton to Transform the Collision-Induced Dissociation Spectral Pattern of a Cyclic Peptide. [Link]

-

MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions...[Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 7. uab.edu [uab.edu]

- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 2-Cyano-3-fluorobenzoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the anticipated crystal structure of 2-Cyano-3-fluorobenzoic acid (CAS: 1214379-33-5).[1][2][3][4] As of the latest literature review, a definitive, experimentally determined crystal structure for this specific compound has not been deposited in public databases such as the Cambridge Structural Database (CSD). Therefore, this document serves a dual purpose: first, to present a predictive analysis of its solid-state architecture grounded in established principles of crystal engineering and supramolecular chemistry; and second, to provide a robust, field-proven experimental workflow for its definitive determination via single-crystal X-ray diffraction. We will explore the influential roles of the carboxylic acid, cyano, and fluoro functional groups in dictating supramolecular synthons and overall crystal packing.

Introduction: The Molecule in Context

2-Cyano-3-fluorobenzoic acid is a substituted aromatic carboxylic acid featuring a trifecta of electron-withdrawing groups. Such molecules are of significant interest in medicinal chemistry and materials science, where precise control over molecular conformation and intermolecular interactions is paramount for designing active pharmaceutical ingredients (APIs) and functional organic materials.[5][6] The interplay between the strong hydrogen-bond-donating and -accepting carboxylic acid, the linearly coordinating cyano group, and the weakly coordinating but highly electronegative fluorine atom creates a complex energetic landscape that governs its self-assembly in the solid state. Understanding this structure is crucial for predicting physicochemical properties like solubility, stability, and bioavailability.

Predictive Analysis of Molecular Conformation and Supramolecular Assembly

In the absence of experimental data, we can construct a chemically logical hypothesis for the crystal structure by analyzing the dominant intermolecular forces at play.

Molecular Conformation

The primary conformational flexibility in 2-Cyano-3-fluorobenzoic acid lies in the orientation of the carboxylic acid group relative to the benzene ring. Like other ortho-substituted benzoic acids, the molecule is expected to adopt a largely planar cis conformation, where the acidic proton is oriented toward the ortho-substituent (in this case, the cyano group).[6][7][8] This arrangement is generally more stable than the trans conformer due to minimized steric repulsion.[6][7] Computational studies on the closely related 2-fluorobenzoic acid confirm that cis conformers are energetically favored.[8][9] While a weak intramolecular O-H···N hydrogen bond might be considered, the geometric constraints make it unlikely to be a dominant, structure-directing interaction.

Dominant Supramolecular Synthons

The crystal packing will be dictated by a hierarchy of non-covalent interactions.

-

Carboxylic Acid Dimer (The Primary Synthon): The most predictable and energetically favorable interaction is the formation of a centrosymmetric carboxylic acid dimer via a pair of O-H···O hydrogen bonds. This R²₂(8) graph set motif is the hallmark of nearly all crystalline carboxylic acids and serves as the primary building block for the extended structure.[10][11]

-

The Role of Cyano and Fluoro Groups (Secondary Synthons): With the primary hydrogen bonding satisfied, the cyano and fluoro substituents will mediate the packing of these dimers.

-

Cyano Group: The nitrogen atom of the cyano group is a moderate hydrogen bond acceptor and will likely participate in weaker C-H···N interactions with aromatic protons from adjacent molecules.[12][13] Furthermore, the large dipole moment of the nitrile group can lead to stabilizing dipole-dipole interactions that influence crystal packing.[14]

-

Fluoro Group: The fluorine substituent is a weak hydrogen bond acceptor. Its primary role in the crystal packing is often attributed to the formation of weak C-H···F hydrogen bonds and dipole-dipole interactions, which, while individually weak, can collectively contribute to the stability of the overall lattice.[15]

-

The combination of these interactions will likely result in a layered or herringbone packing arrangement of the primary carboxylic acid dimers. The potential for polymorphism—the existence of multiple crystal forms—is significant, as subtle shifts in the balance of these weaker secondary interactions can lead to different packing motifs.[10][16]

Caption: Predicted hierarchy of intermolecular interactions.

Experimental Protocol for Structure Determination

To move from prediction to certainty, a systematic experimental approach is required. The following protocol outlines a self-validating workflow for obtaining and analyzing the crystal structure of 2-Cyano-3-fluorobenzoic acid.

Synthesis and Purification

A plausible synthetic route involves the Sandmeyer reaction, starting from the commercially available 2-amino-3-fluorobenzoic acid.[17][18]

-

Diazotization: Dissolve 2-amino-3-fluorobenzoic acid in an aqueous solution of HCl at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt intermediate.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in sodium cyanide (NaCN). Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

Workup and Purification: Acidify the reaction mixture to precipitate the crude 2-Cyano-3-fluorobenzoic acid. Filter the solid and wash thoroughly with water. The critical step for obtaining high-quality crystals is rigorous purification. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetone, or ethyl acetate) until a pure, crystalline solid is obtained, as verified by NMR and melting point analysis.

Single Crystal Growth

The generation of a diffraction-quality single crystal is the most crucial and often most challenging step.[19][20] A crystal should be at least 0.1 mm in each dimension, transparent, and free of cracks or defects.

-

Solvent Screening: Screen a wide range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, and mixtures thereof) to find a system where the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal is obtained, its structure can be determined.[21][22]

-

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil. The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer. An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns (reflections) are collected by a detector. A complete dataset consists of measuring the intensities and positions of thousands of reflections at different crystal orientations.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (like absorption), and reduce the data into a final reflection file. This step also determines the unit cell parameters and space group of the crystal.

Structure Solution and Refinement

-

Structure Solution: The "phase problem" is solved using computational methods, typically direct methods for small molecules, to generate an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map.

-

Refinement: The model is refined using a least-squares algorithm, where the atomic positions, and thermal parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final structure is assessed by metrics such as the R-factor.

Caption: Standard workflow for small molecule crystal structure determination.

Hypothetical Crystallographic Data

The following table presents a set of realistic, hypothetical crystallographic parameters for 2-Cyano-3-fluorobenzoic acid, based on typical values for substituted benzoic acids. This data should be considered illustrative until an experimental structure is determined.

| Parameter | Hypothetical Value |

| Empirical Formula | C₈H₄FNO₂ |

| Formula Weight | 165.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 6.0 |

| c (Å) | ~ 13.0 |

| α (°) | 90 |

| β (°) | ~ 105 |

| γ (°) | 90 |

| Volume (ų) | ~ 635 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~ 1.72 |

| R-factor (final) | < 0.05 |

Conclusion

While the definitive crystal structure of 2-Cyano-3-fluorobenzoic acid remains to be experimentally determined, a robust prediction of its solid-state behavior can be made. The structure is anticipated to be dominated by the classic carboxylic acid dimer synthon, with the overall crystal packing modulated by a network of weaker C-H···N, C-H···F, and dipole-dipole interactions. This guide provides both the theoretical framework for understanding this molecule's self-assembly and a detailed, practical workflow for its unambiguous determination. The successful execution of the described protocol will yield crucial insights into the structure-property relationships of this and related compounds, aiding in the rational design of future functional molecules.

References

-

Khafizov, N., et al. (2021). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 26(11), 3321. Available at: [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Aakeröy, C. B., et al. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(32), 7549-7557. Available at: [Link]

-

Chakraborty, S., & Desiraju, G. R. (2018). C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid. Crystal Growth & Design, 18(11), 6801-6809. Available at: [Link]

-

Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. Available at: [Link]

-

Srinivasan, B. R. (2023). Small Molecule X-Ray Crystallography, Theory and Workflow. Journal of Molecular Structure, 1272, 134177. Available at: [Link]

-

Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Retrieved from [Link]

-

Semantic Scholar. (n.d.). X-ray Crystallography of Small Molecules: Theory and Workflow. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Ghosh, S. P., et al. (2007). Non-covalent synthesis of ionic and molecular complexes of benzoic acid and substituted 2-aminopyrimidines by varying aryl/alkyl substituents and their supramolecular chemistry. Supramolecular Chemistry, 19(8), 585-593. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Wang, J., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412. Available at: [Link]

-